molecular formula C8H17O3PS B14578017 Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate CAS No. 61609-54-9

Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate

Cat. No.: B14578017
CAS No.: 61609-54-9
M. Wt: 224.26 g/mol
InChI Key: LLSWVFFIHISGRT-UHFFFAOYSA-N
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Description

Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl moiety, which is further substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate alkene under specific conditions. One common method is the Michael addition reaction, where dimethyl phosphite reacts with an α,β-unsaturated carbonyl compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.

    Substitution: Amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol at room temperature.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphine oxides.

    Substitution: Corresponding phosphonate derivatives with substituted nucleophiles.

Scientific Research Applications

Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphonate metabolism.

    Medicine: Explored for its potential use in drug development, especially as a prodrug for delivering active phosphonate compounds.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, the compound may undergo metabolic activation to form reactive intermediates that interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate compound with similar chemical properties but lacking the sulfanyl and prop-1-en-1-yl groups.

    Diethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate: An analog with ethyl groups instead of methyl groups, exhibiting slightly different reactivity and solubility.

    Dimethyl {2-[(methylsulfanyl)prop-1-en-1-yl]}phosphonate: A related compound with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

Uniqueness

Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate is unique due to the presence of both the phosphonate and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61609-54-9

Molecular Formula

C8H17O3PS

Molecular Weight

224.26 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-propan-2-ylsulfanylprop-1-ene

InChI

InChI=1S/C8H17O3PS/c1-7(2)13-8(3)6-12(9,10-4)11-5/h6-7H,1-5H3

InChI Key

LLSWVFFIHISGRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=CP(=O)(OC)OC)C

Origin of Product

United States

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